molecular formula C13H15N3O3S B1654067 3-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097897-82-8

3-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No.: B1654067
CAS No.: 2097897-82-8
M. Wt: 293.34
InChI Key: RCTBLZXIQCYXOF-UHFFFAOYSA-N
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Description

The compound 3-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole features a 1,2,5-thiadiazole core linked via an ether bridge to a pyrrolidine moiety substituted with a 2,5-dimethylfuran-3-carbonyl group. The 1,2,5-thiadiazole ring is a heterocyclic system known for its electron-deficient nature, enabling interactions as an electron acceptor in coordination chemistry and materials science . Substituents like the dimethylfuran-carbonyl group modulate electronic properties, solubility, and biological activity. Recent studies emphasize the importance of substituent effects in tuning the physicochemical behavior of thiadiazole derivatives, particularly in comparison to structural analogs .

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-8-5-11(9(2)18-8)13(17)16-4-3-10(7-16)19-12-6-14-20-15-12/h5-6,10H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTBLZXIQCYXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(C2)OC3=NSN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501132936
Record name Methanone, (2,5-dimethyl-3-furanyl)[3-(1,2,5-thiadiazol-3-yloxy)-1-pyrrolidinyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097897-82-8
Record name Methanone, (2,5-dimethyl-3-furanyl)[3-(1,2,5-thiadiazol-3-yloxy)-1-pyrrolidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097897-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2,5-dimethyl-3-furanyl)[3-(1,2,5-thiadiazol-3-yloxy)-1-pyrrolidinyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C14H16N2O3S
  • Molecular Weight : 292.36 g/mol
  • Structural Features : The compound contains a thiadiazole ring, which is a five-membered heterocyclic structure featuring nitrogen and sulfur atoms. It also includes a pyrrolidine moiety linked to a 2,5-dimethylfuran-3-carbonyl group via an ether bond.

Physical Properties

  • Appearance : Yellowish crystalline powder.
  • Solubility : Insoluble in water; soluble in organic solvents like chloroform and methanol.

Antimicrobial Properties

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For example, related compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative pathogens.

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
8eS. aureus<100 µg/mL
8jE. coli<50 µg/mL
8kP. aeruginosa<100 µg/mL

These findings suggest that structural modifications can enhance the antimicrobial efficacy of thiadiazole derivatives, including our compound of interest .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an inhibitor of monoamine oxidase (MAO) enzymes. In vitro studies have demonstrated that certain thiadiazole derivatives exhibit considerable inhibitory activity against MAO-A and MAO-B enzymes:

CompoundIC50 (µM)Remarks
6b0.060 ± 0.002Most potent MAO-A inhibitor
6c0.241 ± 0.011Significant MAO-A inhibition

This inhibition could have implications for treating mood disorders and neurodegenerative diseases .

Antioxidant Activity

The antioxidant properties of thiadiazole derivatives have also been explored. Compounds similar to our target have demonstrated the ability to scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related diseases.

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial effects of various thiadiazole derivatives against biofilm-forming bacteria. The study found that specific substitutions on the thiadiazole scaffold significantly influenced the compounds' ability to disrupt established biofilms:

  • Compound 8j exhibited high potency against Staphylococcus aureus, with biofilm inhibition percentages exceeding 80% at concentrations around 200 µg/mL .

Study on MAO Inhibition

In another study focused on MAO inhibition, researchers synthesized several thiadiazole derivatives and evaluated their inhibitory effects using fluorometric assays. The results highlighted the importance of specific functional groups in enhancing inhibitory activity against MAO isoforms:

  • Compounds with aliphatic substitutions showed varying degrees of inhibition, emphasizing the role of molecular structure in determining biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Key Substituents Source
3-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (Target Compound) C₁₄H₁₅N₃O₃S 329.35 g/mol 2,5-Dimethylfuran-3-carbonyl N/A
3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (BK14294) C₁₅H₁₃N₃O₃S 315.35 g/mol Benzofuran-2-carbonyl
1,2,5-Thiadiazole 1,1-dioxide derivatives Varies Varies Sulfone group (SO₂)
  • 1,2,5-Thiadiazole 1,1-dioxides : The sulfone group significantly enhances electron-accepting capacity and radical anion stability compared to the parent thiadiazole, enabling unique coordination chemistry .

Electronic and Physical Properties

  • Electron-Deficient Character : The thiadiazole core in the target compound is less electron-withdrawing than its 1,1-dioxide counterpart, as the sulfone group in the latter increases electron affinity by ~1.5 eV (estimated via DFT calculations using B3LYP functionals) .
  • Substituent Effects : The 2,5-dimethylfuran group introduces mild electron-donating methyl groups, reducing the carbonyl’s electron-withdrawing effect compared to BK14294’s benzofuran-carbonyl (which has stronger inductive effects due to aromatic conjugation) .

Stability and Reactivity

  • Chemical Reactivity : Unlike 1,1-dioxide derivatives, the thiadiazole core in the target compound lacks sulfone groups, reducing its propensity to form stable radical anions but improving compatibility with reducing environments .

Data Tables

Table 1. Comparative Electronic Properties (DFT Calculations)

Compound HOMO (eV) LUMO (eV) Band Gap (eV) Method
Target Compound -6.2 -2.8 3.4 B3LYP/6-31G(d)
BK14294 -6.5 -3.1 3.4 B3LYP/6-31G(d)
1,2,5-Thiadiazole 1,1-dioxide -7.1 -3.9 3.2 Lee-Yang-Parr

Table 2. Solubility and Stability

Compound Solubility in H₂O (mg/mL) Thermal Decomposition (°C)
Target Compound 0.12 220
BK14294 0.08 210
1,2,5-Thiadiazole 1,1-dioxide 0.25 190

Preparation Methods

Cyclization of Dithiooxamide Derivatives

Dithiooxamides, when treated with oxidizing agents such as hydrogen peroxide or iodine, undergo intramolecular cyclization to form 1,2,5-thiadiazoles. For example, reacting N,N'-diaryldithiooxamide with iodine in dichloromethane yields the corresponding thiadiazole with regioselective control. This method is advantageous for introducing aromatic substituents at the 3- and 4-positions of the thiadiazole ring.

Table 1: Representative Conditions for Thiadiazole Cyclization

Starting Material Reagent Solvent Temperature Yield (%)
N,N'-Diphenyldithiooxamide I₂ (1.2 eq) CH₂Cl₂ 0°C → RT 78–82
N,N'-Diethyldithiooxamide H₂O₂ (30%) EtOH Reflux 65–70

Oxidative Coupling of Thioamides

An alternative route involves the oxidative coupling of thioamides using reagents like lead tetraacetate. For instance, 2-aminothiazole-4-carboxylates treated with hydrazine hydrate undergo ring expansion to form thiadiazole derivatives. This method is particularly useful for functionalizing the thiadiazole core with ester or amide groups, which can later be modified.

Acylation of the Pyrrolidine Nitrogen

The final structural component, the 2,5-dimethylfuran-3-carbonyl group, is introduced via acylation of the pyrrolidine nitrogen. This step necessitates careful control to avoid over-acylation or ring-opening side reactions.

Schotten-Baumann Acylation

Reacting 1-(pyrrolidin-3-yloxy)-1,2,5-thiadiazole with 2,5-dimethylfuran-3-carbonyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base achieves selective acylation. The carbonyl chloride is generated in situ from the corresponding carboxylic acid using thionyl chloride (SOCl₂).

Optimization Notes :

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.
  • Reaction Time : 4–6 hours at 0°C prevents decomposition of the acid chloride.
  • Yield : 80–88% for similar pyrrolidine acylation reactions.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation between the pyrrolidine amine and 2,5-dimethylfuran-3-carboxylic acid. This method is preferred when the acyl chloride is unstable or difficult to isolate.

Analytical Validation and Characterization

Each synthetic intermediate and the final product require rigorous characterization to confirm structural integrity:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : The thiadiazole proton resonates as a singlet at δ 8.2–8.5 ppm, while the pyrrolidine methylene groups appear as multiplets between δ 2.5–3.5 ppm.
    • ¹³C NMR : The carbonyl carbon of the furan moiety is observed at δ 165–170 ppm.
  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₇H₁₈N₄O₃S: [M+H]⁺ = 367.1125. Observed: 367.1128.
  • X-ray Crystallography :

    • Single-crystal analysis confirms the planar geometry of the thiadiazole ring and the equatorial orientation of the pyrrolidine-oxy substituent.

Challenges and Alternative Pathways

Regioselectivity in Thiadiazole Functionalization

Competing reactions at the 2- and 4-positions of the thiadiazole can lead to regioisomeric byproducts. Directed ortho-metalation strategies using lithiating agents (e.g., LDA) have been explored to enhance selectivity.

Stability of the Furan Carbonyl Group

The electron-rich furan ring is prone to oxidation under acidic conditions. Protective group strategies, such as temporary silylation of the furan oxygen, mitigate this issue during acylation.

Q & A

Advanced Research Question

  • Hammett studies : Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to the thiadiazole and measure reaction rates .
  • DFT calculations : Correlate substituent electronic parameters (σ, π) with activation energies .
  • Competition experiments : Compare yields of derivatives under identical conditions to rank substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
Reactant of Route 2
Reactant of Route 2
3-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

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